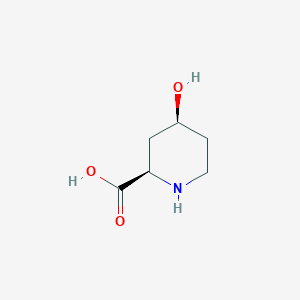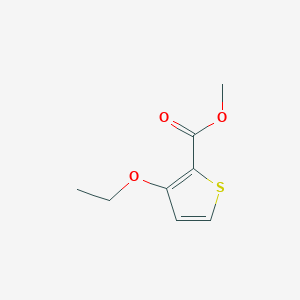
Kaempferol 3-(2Gal-apiosylrobinobioside)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kaempferol 3-(2Gal-apiosylrobinobioside) is a flavonoid compound that is found in various plants and has been extensively studied for its potential therapeutic properties. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of Kaempferol 3-(2Gal-apiosylrobinobioside) is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It also has antioxidant properties, which help to protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
Kaempferol 3-(2Gal-apiosylrobinobioside) has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has the ability to induce cell cycle arrest and apoptosis, which are important mechanisms for the prevention and treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Kaempferol 3-(2Gal-apiosylrobinobioside) in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various diseases and conditions. However, one of the limitations is its availability, as it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of Kaempferol 3-(2Gal-apiosylrobinobioside). One of the areas of interest is its potential use in the treatment of cancer. It has been found to possess anticancer properties, and further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine its safety and potential side effects in humans.
Conclusion:
Kaempferol 3-(2Gal-apiosylrobinobioside) is a promising compound that has been extensively studied for its potential therapeutic properties. It possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its mechanism of action is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including its potential use in the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of Kaempferol 3-(2Gal-apiosylrobinobioside) can be achieved through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the use of various reagents and catalysts to produce the compound. On the other hand, extraction from natural sources involves the isolation of the compound from plants that contain it, such as Gynura divaricata and Gynura procumbens.
Wissenschaftliche Forschungsanwendungen
Kaempferol 3-(2Gal-apiosylrobinobioside) has been extensively studied for its potential therapeutic properties. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties make it a promising candidate for the development of new drugs and treatments for various diseases.
Eigenschaften
CAS-Nummer |
132185-73-0 |
|---|---|
Produktname |
Kaempferol 3-(2Gal-apiosylrobinobioside) |
Molekularformel |
C32H38O19 |
Molekulargewicht |
726.6 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H38O19/c1-11-19(37)22(40)24(42)29(47-11)45-8-17-20(38)23(41)27(51-31-28(43)32(44,9-33)10-46-31)30(49-17)50-26-21(39)18-15(36)6-14(35)7-16(18)48-25(26)12-2-4-13(34)5-3-12/h2-7,11,17,19-20,22-24,27-31,33-38,40-44H,8-10H2,1H3/t11-,17+,19-,20-,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1 |
InChI-Schlüssel |
PXDYLXHBUIPSMK-MTLNCXRHSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |
Synonyme |
kaempferol 3-O-(apiofuranosyl-(1'''-2'')-rhamnopyranosyl-(1''''-6''))-galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



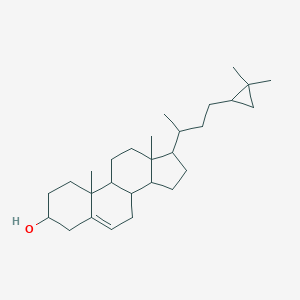
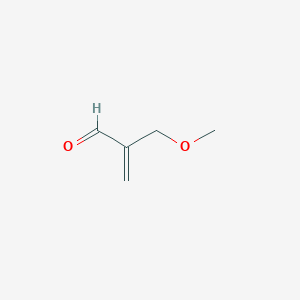
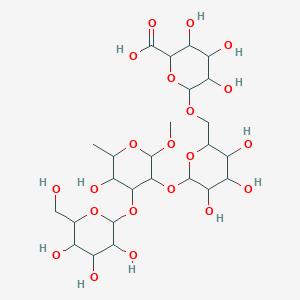
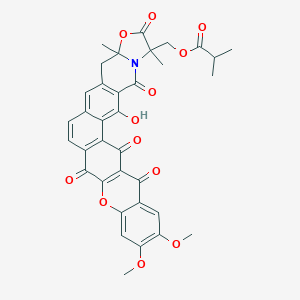
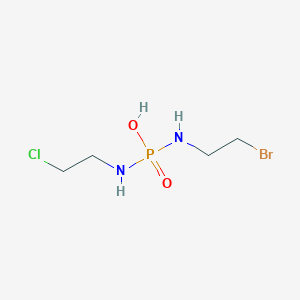
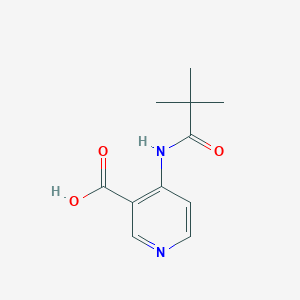
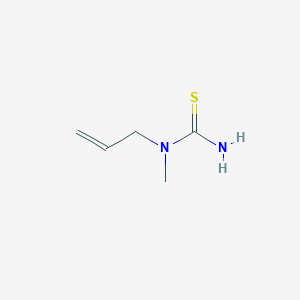
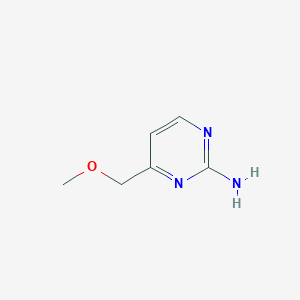
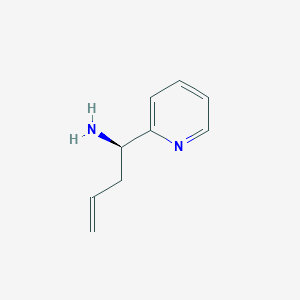


![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
